1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-4-methyl-1H-pyrazole-3-carboxylic acid
Description
This compound (CAS: Not explicitly provided; see Note) is a synthetic intermediate featuring a pyrazole-carboxylic acid core linked to a piperidine ring protected by a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. Key characteristics include:
- Molecular Formula: C₂₄H₂₃N₃O₄
- Molecular Weight: 417.46 g/mol
- Functional Groups:
- Fmoc-protected piperidine (position: 3-yl)
- 4-Methyl-substituted pyrazole
- Carboxylic acid at pyrazole position 2.
The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection.
Properties
IUPAC Name |
1-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-16-13-28(26-23(16)24(29)30)17-7-6-12-27(14-17)25(31)32-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h2-5,8-11,13,17,22H,6-7,12,14-15H2,1H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXWTSQDDWAEJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)O)C2CCCN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-4-methyl-1H-pyrazole-3-carboxylic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N,N-Diisopropylethylamine (DIPEA) for coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-4-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-4-methyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-4-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperidine-Based Analogs
1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-3-carboxylic Acid (CAS: 2059971-10-5)
- Key Differences :
- Piperidine substituent position: 4-yl vs. 3-yl in the target compound.
- Lacks the 4-methyl group on the pyrazole.
- Reduced steric hindrance compared to the 4-methyl analog.
1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic Acid (CAS: 2219379-46-9)
Heterocycle-Modified Analogs
2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-oxazole-5-carboxylic Acid (CAS: 2137862-31-6)
- Key Differences :
- Oxazole replaces pyrazole.
- Carboxylic acid at oxazole position 3.
- Altered electronic distribution may affect binding to biological targets.
1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid (CAS: 2137896-99-0)
Piperazine and Pyrrolidine Derivatives
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS: 180576-05-0)
- Key Differences :
- Piperazine ring replaces piperidine.
- Acetic acid side chain instead of pyrazole-carboxylic acid.
- Acetic acid’s shorter chain may limit conjugation versatility.
2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic Acid Hydrochloride (CAS: Not provided)
Structural and Functional Comparison Table
Biological Activity
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-4-methyl-1H-pyrazole-3-carboxylic acid, also known by its CAS number 2091853-19-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C24H23N3O4, with a molecular weight of 417.46 g/mol. Its structure includes a pyrazole ring, a piperidine moiety, and a fluorenylmethoxycarbonyl group, which are significant for its biological interactions.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the realms of antifungal and anticancer properties.
Antifungal Activity
Recent studies have shown that related pyrazole derivatives possess notable antifungal activity. For instance, compounds with structural similarities have demonstrated efficacy against several phytopathogenic fungi. A study highlighted that specific pyrazole derivatives exhibited lower values compared to standard antifungal agents like boscalid, indicating stronger antifungal potential .
Table 1: Antifungal Activity of Related Pyrazole Derivatives
| Compound | Target Fungi | (µM) |
|---|---|---|
| 9m | Colletotrichum orbiculare | 5.50 |
| Rhizoctonia solani | 14.40 | |
| Phytophthora infestans | 75.54 | |
| Fusarium moniliforme | 79.42 | |
| Botryosphaeria berengeriana | 28.29 |
These findings suggest that the incorporation of specific functional groups can enhance the antifungal activity of pyrazole derivatives.
Anticancer Activity
In addition to antifungal properties, compounds similar to this compound have been evaluated for anticancer activity. Preliminary data indicate that these compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the fluorenylmethoxycarbonyl group is crucial for enhancing lipophilicity and cellular uptake, while the pyrazole ring contributes to the interaction with biological targets.
Figure 1: Proposed Mechanism of Action
Proposed Mechanism (Note: Replace with actual mechanism diagram if available)
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Case Study on Antifungal Efficacy : A study investigated the efficacy of various pyrazole derivatives against common fungal pathogens, demonstrating that modifications in the piperidine ring significantly influenced antifungal potency .
- Anticancer Screening : Another research effort focused on a series of pyrazole-based compounds, revealing promising results against breast cancer cell lines with mechanisms involving apoptosis and inhibition of specific oncogenic pathways .
Q & A
Q. What is the primary role of the Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group in synthesizing this compound?
The Fmoc group serves as a temporary protecting group for the amine functionality during solid-phase peptide synthesis (SPPS). It allows selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) while leaving other functional groups intact. Methodologically, the Fmoc group is introduced via reaction with Fmoc-Cl in the presence of a base like N,N-diisopropylethylamine (DIEA) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm the presence of the piperidine, pyrazole, and Fmoc moieties. For example, the Fmoc aromatic protons typically appear as a multiplet at δ 7.3–7.8 ppm .
- HPLC : To assess purity (>95% by reverse-phase C18 columns with UV detection at 254 nm) .
- Mass Spectrometry (MS) : To verify the molecular weight (e.g., ESI-MS for [M+H]+ ion) .
Q. How is the piperidine ring conformation analyzed in this compound?
Conformational analysis is performed using 2D NMR (e.g., NOESY or ROESY) to identify spatial interactions between protons. Computational modeling (e.g., DFT calculations) complements experimental data to predict steric effects of the 4-methylpyrazole substituent .
Advanced Research Questions
Q. How can coupling efficiency of the pyrazole-carboxylic acid moiety be optimized during SPPS?
- Coupling Reagents : Use HATU or DIC/HOAt for activating the carboxylic acid, improving reaction kinetics .
- Solvent Optimization : DMF or DCM with 0.1 M DIEA enhances solubility and reduces steric hindrance from the Fmoc group.
- Monitoring : Kaiser test or FT-IR to detect free amine groups post-coupling .
Q. What strategies resolve discrepancies between theoretical and observed NMR data?
- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl3 to identify hydrogen bonding or aggregation artifacts.
- Impurity Analysis : Use LC-MS to detect side products (e.g., incomplete deprotection or oxidation byproducts).
- Dynamic Effects : Variable-temperature NMR to assess rotational barriers in the piperidine ring .
Q. How does stereochemical integrity at the piperidine C3 position impact biological activity?
- Chiral Separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers.
- Activity Assays : Compare enantiomers in receptor-binding assays (e.g., kinase inhibition). Studies on analogous Fmoc-piperidine derivatives show >10-fold differences in IC50 between R and S configurations .
Q. What methods mitigate racemization during synthesis?
- Low-Temperature Reactions : Conduct couplings at 0–4°C to slow base-catalyzed racemization.
- Additives : Include 1-hydroxybenzotriazole (HOBt) to reduce epimerization .
- Real-Time Monitoring : Use circular dichroism (CD) spectroscopy to track enantiomeric excess .
Data Contradiction Analysis
Q. Conflicting reports on solubility in aqueous vs. organic solvents: How to reconcile?
- pH-Dependent Solubility : The carboxylic acid group confers solubility in basic aqueous buffers (pH >8), while the Fmoc and piperidine moieties enhance solubility in organic solvents (e.g., DCM). Pre-solubilization in DMSO followed by dilution into PBS is recommended for biological assays .
Q. Discrepancies in biological activity across studies: Methodological considerations?
- Purity Thresholds : Ensure >95% purity via HPLC; impurities <5% (e.g., de-Fmoc byproducts) can non-specifically inhibit enzymes .
- Cell Permeability : Use logP calculations (e.g., cLogP ~2.5) to assess membrane penetration. Modify with PEG linkers if needed .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Fmoc Deprotection
| Parameter | Optimal Value | Reference |
|---|---|---|
| Deprotection Agent | 20% Piperidine/DMF | |
| Time | 15–30 min | |
| Temperature | Room Temperature |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
